L-Xylopyranose

Description

Significance in Carbohydrate Chemistry and Glycobiology Research

L-Xylopyranose is significant in carbohydrate chemistry and glycobiology for several key reasons. It is a constituent of various complex carbohydrates, including certain glycoproteins and glycolipids, which are crucial for cell signaling, cell-cell interactions, and immune responses ontosight.ai. While xylose (including its L-isomer) is a major component of hemicelluloses, particularly xylans, making it one of the most abundant carbohydrates on Earth, its presence in mammalian systems is notably more restricted researchgate.net. In mammals, xylose is primarily found as the linker between protein and glycosaminoglycan (GAG) chains in proteoglycans and in the Notch receptor researchgate.net. This specific localization in mammalian structures underscores its importance in these particular biological contexts.

Research into this compound contributes to the understanding of carbohydrate synthesis, modification, and analysis. Studies explore the synthesis of xylopyranosyl donors and acceptors, as well as protective group chemistry and conformational analysis of xylose . Simple soluble xylopyranosides have been shown to initiate the biosynthesis of soluble GAG chains and can also act as inhibitors of enzymes involved in proteoglycan biosynthesis, highlighting their potential as tools for investigating GAG synthesis and as potential therapeutic agents researchgate.net.

Furthermore, this compound, as a component of L-xylose, is metabolized by humans, although it is not a primary nutrient and is largely excreted wikipedia.org. Human enzymes called protein xylosyltransferases (XYLT1, XYLT2) are involved in transferring xylose from UDP-xylose to serine residues in the core proteins of proteoglycans, initiating GAG biosynthesis wikipedia.org. Research into these enzymatic processes provides insights into the complex pathways of glycosylation.

In the realm of biotechnology, beta-L-xylopyranose has been explored for its applications, including in the production of biofuels and biochemicals from lignocellulosic biomass ontosight.ai. Its role in the metabolism of xylose, a sugar derived from woody plant material, is also a subject of study ontosight.ai.

Stereo- and Anomeric Isomerism of this compound: Research Perspectives

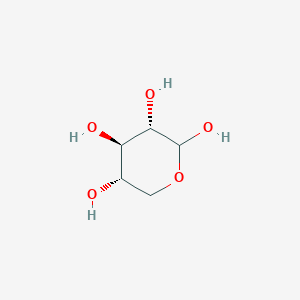

The stereo- and anomeric isomerism of this compound are fundamental aspects studied in carbohydrate chemistry. L-Xylose, as an aldopentose, can exist in various forms, including linear and cyclic structures. The cyclic forms are predominantly pyranoses (six-membered rings) and furanoses (five-membered rings) wikipedia.org. This compound specifically refers to the six-membered ring form.

The pyranose form of L-xylose exhibits anomeric isomerism, resulting in the formation of alpha (α) and beta (β) anomers. These anomers differ in the stereochemistry at the anomeric carbon (C-1), the carbon derived from the aldehyde group in the open-chain form ontosight.ai. In the pyranose ring, the hydroxyl group at the anomeric carbon can be oriented either axially (alpha anomer) or equatorially (beta anomer) relative to the ring.

Research perspectives on the isomerism of this compound involve understanding the factors that influence the equilibrium between the linear and cyclic forms, as well as the ratio of the alpha and beta anomers in solution (mutarotation) researchgate.net. Computational and experimental methods are employed to study the conformational space of these anomers, as carbohydrates generally exist in multiple conformations rsc.orgresearchgate.netresearchgate.net. Studies have investigated the free energy and enthalpy variations of xylopyranose conformers across different temperatures rsc.orgresearchgate.net.

Neutron diffraction studies have been used to refine the structures of alpha-L-xylopyranose crystals, providing detailed information about their solid-state conformation and hydrogen bonding iucr.org. Research also explores the influence of factors like solvent on the anomeric effect, which describes the preference for the anomeric substituent to be in the axial position cdnsciencepub.comresearchgate.net. Understanding the stereochemistry and anomeric configuration is crucial for studying the reactivity of this compound in glycosylation reactions, where the stereochemical outcome of the glycosidic bond formation is a key challenge in carbohydrate synthesis mdpi.com. Research aims to develop stereoselective methods for forming glycosidic bonds involving xylopyranose mdpi.com.

The melting behavior of crystalline alpha-L-xylopyranose has been studied, revealing that it undergoes complex processes involving partial thermal decomposition and mutarotation in addition to melting researchgate.net. This highlights the dynamic nature of sugar structures and the importance of considering these transformations in research.

Data Table: Properties of this compound and its Anomers

| Property | This compound (General) nih.gov | alpha-L-Xylopyranose easychem.orgnih.gov | beta-L-Xylopyranose ontosight.ai |

| Molecular Formula | C₅H₁₀O₅ nih.gov | C₅H₁₀O₅ easychem.orgnih.gov | C₅H₁₀O₅ ontosight.ai |

| Molecular Weight | 150.13 g/mol nih.gov | 150.13 g/mol nih.gov | 150.13 g/mol ontosight.ai |

| PubChem CID | 439509 nih.gov | 444344 easychem.orgnih.gov | Not specified in source |

| CAS Number | 19982-83-3 nih.gov | 7296-58-4 easychem.orgnih.gov | Not specified in source |

| IUPAC Name | (3S,4R,5S)-oxane-2,3,4,5-tetrol nih.gov | (2R,3S,4R,5S)-oxane-2,3,4,5-tetrol nih.gov | Not specified in source |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-CZBDKTQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331418 | |

| Record name | L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19982-83-3 | |

| Record name | L-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Systems Integration of L Xylopyranose

L-Xylopyranose as a Structural Component of Complex Polysaccharides

This compound is a fundamental building block for several important polysaccharides, particularly those found in plant cell walls.

This compound is a primary constituent of hemicelluloses, which are a diverse group of heteropolymers found in plant cell walls alongside cellulose (B213188). wikipedia.orgscirp.org Xylans are the most abundant type of hemicellulose, and they are characterized by a backbone chain primarily composed of β-(1→4)-linked D-xylopyranose units. scirp.orgncsu.edudiva-portal.orgmdpi.comglycopedia.eumdpi.com While the backbone consists of D-xylopyranose, L-arabinofuranose and other residues can be attached as side chains, leading to various types of xylans such as arabinoxylans and glucuronoxylans. wikipedia.orgncsu.edudiva-portal.orgglycopedia.eu The specific nature and proportion of these side chains, including those derived from L-arabinofuranose, contribute to the structural diversity of xylans depending on the plant source. ncsu.edudiva-portal.org

Xylans, with their β-(1→4)-D-xylopyranose backbone, are crucial for the structural integrity and mechanical properties of plant cell walls. scirp.orgmdpi.comglycopedia.eumdpi.com They interact with cellulose microfibrils and lignin, forming a complex network that provides support and rigidity to the plant. scirp.orgmdpi.commdpi.comoup.com In grasses and commelinid monocots, glucuronoarabinoxylans (GAX), which have a β-(1→4)-D-xylopyranose backbone substituted with glucuronic acid and arabinofuranose residues, are major hemicelluloses in the primary cell walls. glycopedia.eu In the secondary cell walls of dicots and gymnosperms, xylans like glucuronoxylan (GX) are also significant components, featuring a β-(1→4)-D-xylopyranose backbone with single α-(1,2)-linked D-glucuronic acid and 4-O-methyl-D-glucuronic acid residues. glycopedia.euusp.br The O-acetylation of xylopyranose units in the xylan (B1165943) backbone can influence the interactions between xylan and other cell wall polymers like cellulose and lignin, impacting wall architecture and plant development. oup.com

Integration within Hemicellulose and Xylan Structures

This compound Residues in Glycoconjugates and Glycans

Beyond plant cell walls, this compound residues are also found in various glycoconjugates and glycans in other organisms, contributing to diverse biological functions.

In mammalian systems, xylose, including this compound residues, is considered an unusual carbohydrate. researchgate.net It is notably found as the linker between the core protein and the glycosaminoglycan (GAG) chains in proteoglycans. researchgate.netwikipedia.orgatamanchemicals.com This linkage is formed by the transfer of xylose from UDP-xylose to a serine residue in the core protein, a reaction catalyzed by protein xylosyltransferases. wikipedia.orgatamanchemicals.com This xylose residue serves as the initiation point for the biosynthesis of GAG chains, which are linear polysaccharides involved in various biological processes like cell growth and differentiation. researchgate.net While the primary form involved in GAG biosynthesis is D-xylopyranose, the context of xylose in these structures is relevant.

Microorganisms, including bacteria and fungi, produce exopolysaccharides (EPSs), which are large-molecular-weight carbohydrate biopolymers. mdpi.com These EPSs have diverse structures and compositions, containing various monosaccharides, including xylose. mdpi.com While homopolymeric EPSs consist of a single monosaccharide, heteropolysaccharides are composed of repeating units of different monosaccharides. mdpi.com Some microbial exopolysaccharides can include xylose as a constituent sugar. mdpi.com Furthermore, microbial enzymes, such as xylanases and arabinofuranosidases, are involved in the degradation of xylans, highlighting the interaction between microbial glycomes and xylose-containing polysaccharides. researchgate.net

Diatoms, a type of microalgae, produce extracellular polymeric substances (EPS) as part of their extracellular matrix. researchgate.netresearchgate.netuni-greifswald.de These matrices can contain a variety of polysaccharides and glycoconjugates, including glycoproteins. researchgate.nettandfonline.comtandfonline.com Research on the biofouling diatom Craspedostauros australis has shown that xylopyranose is a predominant sugar residue in its extracellular glycoproteins. researchgate.nettandfonline.comtandfonline.com Specifically, terminal xylopyranose, along with 2-linked and 4-linked xylopyranose, were found in significant proportions within the carbohydrate moieties of these glycoproteins. researchgate.nettandfonline.comtandfonline.com This suggests a role for xylopyranose in the composition and potential functions, such as cell adhesion, of the diatom extracellular matrix. researchgate.nettandfonline.comtandfonline.com

Biochemical Pathways and Microbial Metabolism of L Xylopyranose

Enzymatic Depolymerization of L-Xylopyranose-Containing Substrates

Lignocellulosic biomass contains xylan (B1165943), a complex polysaccharide primarily composed of β-1,4-linked D-xylopyranosyl residues, which may be substituted with side chains such as arabinose, glucuronic acid, and acetyl groups. The breakdown of xylan into fermentable sugars like xylose requires the action of a consortium of enzymes, primarily xylanases and β-xylosidases.

Mechanistic Studies of Xylanases and β-Xylosidases

Xylanases (endo-β-1,4-xylanases) are enzymes that hydrolyze the internal β-1,4-glycosidic bonds within the xylan backbone, generating xylo-oligosaccharides (XOS) of varying degrees of polymerization (DP). β-Xylosidases (β-D-xyloside xylohydrolases) are exo-acting enzymes that cleave xylose residues from the non-reducing end of XOS, releasing monomeric xylose.

Mechanistic studies have revealed that many xylanases and β-xylosidases employ a retaining mechanism, resulting in the hydrolysis of the glycosidic bond with retention of the anomeric configuration. nih.govresearchgate.netmdpi.com This mechanism typically involves two catalytic residues: a nucleophile and an acid/base catalyst. nih.gov For β-xylosidases, a double-displacement mechanism involving a glycosyl-enzyme intermediate has been proposed and supported by kinetic studies. acs.org The catalytic efficiency of these enzymes is influenced by factors such as the pH and the nature of the leaving group. acs.org Substrate-binding subsites within the enzyme active site accommodate specific lengths of xylo-oligosaccharides, guiding the enzymatic cleavage. nih.gov Studies on 1,3-xylanases, for example, have demonstrated the existence of -3 to +2 substrate-binding subsites. nih.gov Conformational changes in the sugar ring during catalysis, such as the (1)S(3) → (4)H(3) → (4)C(1) conformational itinerary, are also important aspects of their catalytic mechanism. nih.gov

Generation of Xylo-Oligosaccharides and L-Xylose through Enzymatic Hydrolysis

The enzymatic hydrolysis of xylan yields a mixture of products, primarily xylo-oligosaccharides and L-xylose. Xylanases are responsible for the initial breakdown of the xylan polymer into XOS. jst.go.jpfrontiersin.org The specific XOS produced depend on the type and specificity of the xylanase used. jst.go.jp Subsequently, β-xylosidases hydrolyze these XOS into monomeric xylose. jst.go.jpfrontiersin.org

The synergistic action of xylanases and β-xylosidases is crucial for efficient and complete hydrolysis of xylan to xylose. frontiersin.org While xylanases generate the substrate for β-xylosidases, β-xylosidases relieve product inhibition of xylanases by removing XOS. researchgate.net The optimization of enzyme cocktails containing both activities is often necessary to maximize xylose yield from lignocellulosic biomass. mdpi.com Studies have shown that varying the ratios of xylanase and β-xylosidase can influence the final product profile, favoring either XOS or xylose production. mdpi.com

Data on enzymatic hydrolysis of xylan from different sources illustrates the product distribution:

| Substrate | Enzyme Source | Main Products | Notes | Source |

| Beechwood Xylan | Thermomyces lanuginosus Xylanase (β-xylosidase-free) | Xylobiose (66.46%), Xylotriose (25.10%), Xylose (4.97%) | High XOS yield with lower DP | upm.edu.my |

| Sugarcane Bagasse Xylan | Enzyme Cocktail (Xylanase, β-Xylosidase, Accessory) | XOS (93.1%), Xylose (4%) | Optimized for high XOS yield | mdpi.com |

| Corncob Xylan | Commercial Xylanases (Accellerase XY, Econase XT) | Xylose (9.8 g/l), XOS (10.9 g/l) | Achieved significant xylan digestibility | wur.nl |

Note: This table is illustrative and based on specific experimental conditions from the cited studies.

Microbial L-Xylose Utilization and Fermentation Pathways

Microorganisms play a vital role in converting the released L-xylose into various valuable products through fermentation. Different microorganisms employ distinct metabolic pathways for xylose utilization.

Characterization of L-Xylose Isomerase and Oxidoreductase Systems

Microbial xylose metabolism primarily proceeds through two main pathways: the xylose isomerase pathway and the oxidoreductase pathway. mdpi.comencyclopedia.pubresearchgate.netfrontiersin.orgosti.gov

The xylose isomerase (XI) pathway is commonly found in bacteria and some anaerobic fungi. mdpi.comosti.gov In this pathway, xylose is directly isomerized to xylulose by the enzyme xylose isomerase. frontiersin.orgosti.govresearchgate.net Xylose isomerase (also known as glucose isomerase) is a key enzyme in the industrial production of high-fructose corn syrup and bioethanol from hemicellulose. researchgate.net It catalyzes the reversible isomerization of D-xylose to D-xylulose. researchgate.net This reaction does not require cofactors. nih.gov

The oxidoreductase pathway, also known as the aldo-keto reductase pathway, is prevalent in yeasts and filamentous fungi. mdpi.comencyclopedia.pubfrontiersin.orgosti.gov This pathway involves two main enzymatic steps. First, xylose reductase (XR) reduces xylose to xylitol (B92547), typically utilizing NADPH or NADH as a cofactor. frontiersin.orgosti.govnih.gov Second, xylitol dehydrogenase (XDH) oxidizes xylitol to xylulose, primarily using NAD+ as a cofactor. frontiersin.orgosti.govnih.gov The difference in cofactor preference between XR and XDH can lead to cofactor imbalance issues, which can affect the efficiency of xylose fermentation, particularly under anaerobic conditions. frontiersin.orgosti.govnih.govnih.gov

Following the initial conversion to xylulose by either pathway, xylulose is phosphorylated by xylulokinase (XK) to form xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP) for further metabolism. mdpi.comencyclopedia.pubfrontiersin.orgosti.gov

Transport Mechanisms for L-Xylose Uptake in Microbial Cells

Before L-xylose can be metabolized, it must be transported across the microbial cell membrane. Microorganisms utilize various transport mechanisms for sugar uptake, including passive diffusion, facilitated diffusion, and active transport. researchgate.net For L-xylose, facilitated diffusion and active transport, mediated by specific carrier proteins, are the primary mechanisms. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net

Active transport mechanisms enable the uptake of sugars against a concentration gradient, requiring metabolic energy. encyclopedia.pubresearchgate.net Bacteria such as Escherichia coli, Bacillus species, and Clostridium species commonly employ active transport for xylose uptake. mdpi.comencyclopedia.pub Both high- and low-affinity transporter systems have been identified in bacteria. mdpi.comencyclopedia.pub For instance, E. coli utilizes an ABC transporter system involving the proteins XylF, XylH, and XylG, which is known for its efficiency in xylose uptake. mdpi.com

In yeasts and fungi, facilitated diffusion and active transport mechanisms are also involved in xylose uptake. encyclopedia.pubresearchgate.net However, in many yeasts, including Saccharomyces cerevisiae, xylose is transported by hexose (B10828440) transporters, which have a much higher affinity for glucose. nih.govfrontiersin.org This often leads to carbon catabolite repression, where glucose is preferentially consumed, and xylose uptake and metabolism are inhibited until glucose is depleted from the medium. encyclopedia.pubfrontiersin.org Engineering efforts are often aimed at developing strains with improved xylose transport capabilities, such as modifying existing transporters or introducing heterologous high-affinity xylose transporters, to enable efficient co-utilization of glucose and xylose. nih.govfrontiersin.org

Metabolic Flux Analysis in L-Xylose Converting Microorganisms

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular metabolic fluxes and gain insights into the operational state of a biological system. wikipedia.org MFA is particularly valuable in studying the metabolism of L-xylose in microorganisms, allowing researchers to understand how carbon flows through different pathways and identify potential bottlenecks in xylose utilization and product formation. nih.govwikipedia.org

By using isotopically labeled substrates, such as 13C-labeled xylose, and analyzing the labeling patterns in intracellular metabolites, MFA can provide detailed information about the relative activities of different metabolic routes, including the pentose phosphate pathway, glycolysis, and the tricarboxylic acid cycle. nih.govwikipedia.org MFA has been applied to study xylose fermentation in various microorganisms, including recombinant S. cerevisiae strains and Candida shehatae. nih.govresearchgate.net These studies have helped to elucidate the complex interplay between xylose metabolism and central carbon metabolism, the impact of cofactor imbalances, and the effects of genetic modifications on flux distributions. nih.govresearchgate.net For example, MFA studies in recombinant S. cerevisiae have shown how cofactor imbalance in the oxidoreductase pathway can lead to metabolic rewiring and affect ethanol (B145695) production. nih.gov MFA has also been used to optimize xylose conversion to specific products by identifying rate-limiting steps and guiding metabolic engineering strategies. wikipedia.orgresearchgate.net

Strategies for Metabolic Engineering of this compound Assimilation

Metabolic engineering strategies aim to enhance the efficiency of this compound utilization in microorganisms, particularly in strains relevant for industrial biotechnology. This often involves introducing or optimizing genes encoding enzymes involved in L-xylose uptake and metabolism.

One key aspect of metabolic engineering for pentose assimilation, including this compound, involves addressing the anomeric specificity of the enzymes involved. In aqueous solution, L-xylose exists in equilibrium between its α- and β-pyranose forms, as well as furanose and linear forms. nih.gov However, enzymes like xylose reductase (XR) and xylose isomerase (XI), commonly used in engineered pathways for xylose metabolism, may exhibit a preference for a specific anomer, often the α-xylopyranose form. nih.gov The spontaneous anomerization rate from β-L-xylopyranose to α-L-xylopyranose can be a limiting factor for efficient xylose assimilation, especially in organisms with high metabolic flux. nih.gov

To overcome this limitation, the introduction of a xylose epimerase (aldose-1-epimerase) can be a valuable strategy. nih.gov This enzyme catalyzes the interconversion between the α- and β-pyranose forms of xylose, potentially increasing the availability of the preferred anomer for downstream metabolic enzymes. nih.gov Studies have shown that expressing a xylose epimerase gene can improve xylose assimilation and growth rate in engineered Saccharomyces cerevisiae strains, although the impact can be dependent on the specific xylose isomerase used. nih.govresearchgate.net This suggests that the anomer preference can vary between different XI enzymes. researchgate.net

Engineering efforts also focus on optimizing the expression levels of xylose-assimilating enzymes and improving xylose transport into the cell. researchgate.net Different strain backgrounds and metabolic pathways (e.g., the oxidoreductase pathway involving XR and xylitol dehydrogenase, or the isomerase pathway using XI) can influence the effectiveness of these strategies. researchgate.net

This compound Interconversion with Related Pentoses and Ketoses

This compound is involved in interconversion reactions with other five-carbon sugars, particularly L-xylulose. These interconversions are facilitated by specific enzymes and are part of broader metabolic networks.

Enzymatic Conversion of L-Xylulose to this compound

While the primary metabolic route for xylose (including this compound) often involves its conversion to xylulose, the reverse reaction, the enzymatic conversion of L-xylulose to this compound (or L-xylose), is also possible. Enzymes like xylose isomerase (also known as glucose isomerase) are known to catalyze the reversible isomerization between aldoses and ketoses, including the interconversion of D-xylose and D-xylulose. wikipedia.orgresearchgate.net While the focus of xylose isomerase is often on the D-isomers, similar enzymatic activities could be involved in the interconversion of their L-counterparts.

L-xylulose is an intermediate in certain metabolic pathways, including the glucuronate-xylulose pathway in mammals. nih.govresearchgate.net In this pathway, L-xylulose is converted to xylitol by dicarbonyl/L-xylulose reductase (DCXR). researchgate.net While this is a reduction step, the interconversion between the aldose (L-xylose/L-xylopyranose) and the ketose (L-xylulose) is typically catalyzed by an isomerase.

Research on the enzymatic conversion of L-xylulose often focuses on its phosphorylation to L-xylulose 5-phosphate by L-xylulokinase, a step that channels L-xylulose into the pentose phosphate pathway. nih.govvulcanchem.com However, the reversible nature of isomerase reactions implies that under certain conditions, L-xylulose could be converted back to L-xylose/L-xylopyranose.

Biosynthesis of Downstream Metabolites from L-Xylose (e.g., Xylonic Acid)

L-Xylose, after being transported into the cell and potentially undergoing anomerization, can be catabolized to produce various downstream metabolites. One such important metabolite is xylonic acid. The microbial production of xylonic acid from xylose has gained significant interest due to its potential applications in various industries. researchgate.net

The conversion of xylose to xylonic acid typically proceeds via an oxidative pathway. In many microorganisms, this involves the oxidation of xylose to xylonolactone, catalyzed by a xylose dehydrogenase or glucose dehydrogenase, followed by the hydrolysis of xylonolactone to xylonic acid. researchgate.netsciepublish.commdpi.com This hydrolysis can be spontaneous or catalyzed by a lactonase. researchgate.netmdpi.com

Several native and engineered microorganisms are capable of producing xylonic acid from xylose, including Pseudomonas fragi, Klebsiella pneumoniae, Paraburkholderia sacchari, Gluconobacter oxydans, Escherichia coli, and Corynebacterium glutamicum. researchgate.netsciepublish.commdpi.comnih.gov Metabolic engineering efforts have focused on enhancing xylonic acid production by optimizing the expression of the relevant enzymes and pathways. sciepublish.commdpi.com For instance, engineering Zymomonas mobilis with xylose dehydrogenase genes from other organisms has enabled this bacterium to produce xylonic acid from xylose. mdpi.com

Data on xylonic acid production from xylose by different engineered strains highlights the potential of microbial platforms for converting this pentose into valuable chemicals.

| Microorganism | Substrate | Product | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae Δgad | Xylose | Xylonic acid | 103 | 1.11 | - | nih.gov |

| Zymomonas mobilis (engineered) | Xylose | Xylonic acid | 26.17 | 1.04 | 1.85 | mdpi.com |

| Zymomonas mobilis (engineered) | Xylose | Xylonic acid | 56.44 | 1.03 | - | mdpi.com |

| Paraburkholderia sacchari | Xylose | Xylonic acid | - | - | 7.7 | mdpi.com |

| Gluconobacter oxydans | Xylose | Xylonic acid | - | - | 4.69 | mdpi.com |

Note: Titer, Yield, and Productivity values may vary depending on the specific strain, fermentation conditions, and feedstock used.

The production of xylonic acid can also be coupled with the synthesis of other valuable products in engineered strains, such as polyhydroxyalkanoates (PHAs). biorxiv.org

Advanced Synthetic Methodologies Involving L Xylopyranose

Chemoenzymatic Synthesis of L-Xylopyranose Derivatives

Chemoenzymatic approaches leverage the catalytic power and selectivity of enzymes in combination with chemical transformations to synthesize this compound derivatives.

Lipase-Catalyzed Esterification for this compound Conjugates

Lipases, a class of hydrolase enzymes, are capable of catalyzing esterification reactions, particularly in low moisture environments. nih.gov This property makes them useful for modifying carbohydrates like this compound through selective esterification. Lipase-catalyzed esterification can be employed to introduce fatty acyl chains or other ester linkages onto the hydroxyl groups of this compound, leading to the formation of this compound conjugates. While general lipase-catalyzed esterification of carbohydrates like starch has been reported, specific detailed research findings on lipase-catalyzed esterification solely focused on this compound to form conjugates were not extensively detailed in the provided search results. scispace.comnih.gov However, lipases are known for their enantio- and regioselectivity, which is advantageous for the selective modification of molecules with multiple hydroxyl groups, such as this compound. mdpi.com

Aldolase-Mediated Syntheses of Thio-L-Xylopyranoses

Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, often with high stereoselectivity. researchgate.netresearchgate.netnih.gov They have been utilized in the synthesis of modified sugars, including thiosugars where a sulfur atom replaces an oxygen in the sugar ring. researchgate.net Chemoenzymatic routes involving aldolase-catalyzed reactions have been developed for the synthesis of 5-thio-D-xylopyranose, a synthon with potential antithrombotic activity. buffalo.eduacs.org This synthesis can involve enzymatic isomerization from a corresponding ketose, such as 5-thio-D-xylulofuranose, catalyzed by glucose isomerase. researchgate.netbuffalo.edu The key step in obtaining the ketose synthon can be the stereospecific carbon-carbon bond formation catalyzed by enzymes like transketolase or fructose-1,6-bisphosphate aldolase (B8822740). researchgate.netbuffalo.edu

Research has explored the use of fructose-1,6-bisphosphate aldolase (FruA) and transketolase (TK) in chemoenzymatic strategies for synthesizing thiosugars. researchgate.net For instance, a chemoenzymatic method based on keto-enol enzymatic isomerization has been explored for the synthesis of 5-thio-D-xylopyranose. researchgate.net

Multi-Enzyme Cascades for Targeted Xyloside Production

Multi-enzyme cascades involve the sequential action of several enzymes in a single reaction system to produce a target molecule. This approach offers advantages in terms of efficiency and reduced purification steps. Multi-enzymatic cascades have been explored for the synthesis of modified nucleosides from D-pentoses, including xylose. mdpi.comsemanticscholar.orgnih.gov While these studies often focus on D-xylose, the principles can be relevant to this compound in the context of targeted xyloside production.

Enzyme cascades can involve enzymes like phosphopentomutase and nucleoside phosphorylase for the synthesis of nucleosides from pentoses. mdpi.comsemanticscholar.org The efficiency of these cascades can vary depending on the enzymes and substrates used. For example, in the synthesis of 2-chloradenine nucleoside from D-pentoses using mesophilic enzymes, the efficiency with xylose was reported to be 2% in 30 minutes, which increased to 20-40% upon incubation for a day. mdpi.comsemanticscholar.orgnih.gov

Another example of an enzymatic cascade involves the use of endoxylanase and β-xylosidase to produce xylosides from xylan (B1165943), where xylopyranose units are transferred to an acceptor molecule. researchgate.net This demonstrates the potential of enzyme cascades for the targeted synthesis of this compound-containing structures using readily available polysaccharide sources.

Chemical Synthesis of this compound-Containing Glycoconjugates

Chemical synthesis provides versatile methods for the construction of this compound-containing glycoconjugates, allowing for precise control over structure and stereochemistry.

This compound as a Chiral Precursor in Complex Molecule Synthesis

This compound, with its defined stereochemistry and multiple hydroxyl groups, serves as a valuable chiral precursor in the synthesis of complex molecules, including other carbohydrates, glycoconjugates, and carbohydrate mimetics. Its structure can be strategically modified and incorporated into larger molecular architectures. For example, this compound derivatives have been used in the synthesis of glycosides containing polycyclic aromatic compounds as aglycones. mdpi.com Additionally, D-xylose derivatives have been utilized as starting materials for the preparation of bicyclic carbasugars, highlighting the utility of xylopyranose in constructing complex carbocyclic systems with defined stereochemistry. mdpi.com The synthesis of xylomannans, which contain xylopyranose units, also demonstrates the use of protected xylopyranose building blocks in the construction of complex polysaccharides. oup.com

Stereocontrolled Glycosylation Strategies for L-Xylopyranosides

The formation of glycosidic bonds with defined stereochemistry (α or β) is a critical aspect of glycoconjugate synthesis. Stereocontrolled glycosylation strategies are essential for the synthesis of L-xylopyranosides. Various approaches have been developed to achieve stereoselectivity in glycosylation reactions involving xylopyranose.

One common strategy involves the use of protecting groups and carefully selected reaction conditions to favor the formation of a specific anomer. For instance, classical acetylation of D-xylose followed by glycosylation with an alcohol in the presence of a Lewis acid can yield mixtures of α and β anomers, indicating the need for controlled conditions to achieve stereoselectivity. mdpi.com

The anomeric effect and neighboring group participation can play significant roles in controlling the stereochemical outcome of glycosylation reactions. researchgate.netnih.gov Strategies involving chiral auxiliaries at the C-2 position of a glycosyl donor have been explored to control the anomeric outcome. researchgate.net Additionally, the reactivity of xylopyranosides can be influenced by their conformation, which can impact glycosyl transfer reactions. researchgate.net

The synthesis of complex glycoconjugates, such as triazolyl glycoconjugates, can involve click chemistry reactions with azido-sugars derived from xylopyranose, demonstrating a modern approach to incorporating this compound into diverse structures. acs.org The development of efficient and stereoselective glycosylation methods remains an active area of research in carbohydrate chemistry. researchgate.netmdpi.com

Synthesis of Oligosaccharides Featuring this compound Units

The synthesis of oligosaccharides containing this compound units is an area of ongoing research, driven by the need for well-defined carbohydrate structures to study biological processes and develop new materials. While D-xylopyranose is a common constituent of plant xylans and xyloglucans, this compound units can be found in certain less common or modified oligosaccharides and glycoconjugates.

Chemical synthesis provides a versatile route to access oligosaccharides with specific linkages and structures that may be difficult to obtain from natural sources or through enzymatic methods alone mpg.de. Techniques such as automated glycan assembly (AGA) have emerged as powerful tools for the efficient synthesis of complex oligosaccharide libraries, including those that could potentially feature this compound residues rsc.orgrsc.org. AGA involves the iterative addition of monosaccharide building blocks to a solid support, allowing for controlled chain elongation and the introduction of specific glycosidic linkages rsc.org. The selection of appropriate protecting groups and glycosyl donors is crucial for controlling the stereoselectivity and regioselectivity of the glycosylation reactions rsc.org.

Enzymatic synthesis also plays a significant role in the construction of oligosaccharides. Glycosyltransferases can catalyze the formation of specific glycosidic bonds with high efficiency and selectivity, offering an alternative or complementary approach to chemical synthesis beilstein-journals.org. While many studies focus on enzymes that utilize D-xylopyranose or D-xylose, research into enzymes capable of incorporating L-xylose or this compound into oligosaccharides is relevant for synthesizing specific structures containing this less common enantiomer. For instance, studies on arabinoxylan oligosaccharides (AXOS), which have a β-(1,4)-linked D-xylopyranose backbone substituted with L-arabinofuranosyl residues, highlight the interplay between different pentose (B10789219) units in complex carbohydrates nih.govfu-berlin.demdpi.com. The synthesis of such branched oligosaccharides, even those primarily based on D-xylopyranose, provides insights into the methodologies that could be adapted or explored for incorporating this compound at specific positions or as part of unique side chains.

Specific examples of oligosaccharide synthesis, while often focusing on the D-enantiomer, illustrate the chemical strategies employed. For example, the synthesis of xylobiose (4-O-β-D-xylopyranosyl-D-xylose) and other xylo-oligosaccharides involves controlled glycosylation reactions to form the β-(1,4)-linkages characteristic of xylan backbones acs.orgnih.gov. Adapting these methodologies for this compound would require the use of appropriate L-xylose-derived building blocks and optimization of reaction conditions to achieve the desired stereochemistry and regioselectivity. The synthesis of branched oligosaccharides related to arabinoxylan or xyloglucan, which contain xylopyranose units substituted with other sugars like L-arabinofuranose or D-galactopyranose, further demonstrates the complexity and the synthetic strategies required to build diverse oligosaccharide structures chemicalpapers.comcapes.gov.brnih.govoup.com.

The development of efficient and stereoselective glycosylation methods remains a key challenge in oligosaccharide synthesis. Both chemical and enzymatic approaches continue to be refined to improve yields, reduce reaction steps, and gain better control over the resulting structures.

Derivatization and Functionalization for Advanced Materials Research (e.g., Glyconanoparticles, Surfactants)

This compound and its derivatives are increasingly explored for their potential in advanced materials research, particularly in the development of glyconanoparticles and surfactants. The presence of multiple hydroxyl groups in the xylopyranose ring provides sites for chemical modification, allowing the introduction of various functional groups to tailor the properties of the resulting materials.

Glyconanoparticles: Carbohydrate-functionalized nanoparticles, or glyconanoparticles, are a class of nanomaterials with diverse potential applications in areas such as targeted drug delivery, sensing, and diagnostics rsc.orgnih.govacs.orgnih.gov. By decorating the surface of nanoparticles (e.g., gold nanoparticles) with carbohydrate ligands like this compound derivatives, researchers can create materials that mimic the glycocalyx of cells, enabling specific interactions with biological targets rsc.orgacs.org.

The functionalization of this compound for glyconanoparticle synthesis typically involves introducing a linker molecule containing a group that can attach to the nanoparticle surface, such as a thiol group for gold nanoparticles nih.govacs.org. For example, thiolated xylose derivatives have been synthesized and used to modify gold nanoparticles, forming self-assembled monolayers on the nanoparticle surface nih.govacs.orgresearchgate.net. This functionalization allows for the creation of stable carbohydrate-capped nanoparticles with tailored surface properties. Research findings indicate that the size and stability of these glyconanoparticles can be influenced by the carbohydrate derivative used for functionalization nih.gov. While much of the reported work in this specific area might focus on D-xylose derivatives, the methodologies developed are generally applicable to this compound, requiring the synthesis of the corresponding thiolated L-xylose derivatives.

Surfactants: Sugar-based surfactants, including those derived from xylose, have gained attention due to their renewable nature, biodegradability, and low toxicity nih.govnih.govasianpubs.orgresearchgate.netdnu.dp.ua. This compound can serve as the hydrophilic head group in the synthesis of nonionic surfactants. These surfactants typically consist of a carbohydrate head group linked to a hydrophobic alkyl chain nih.govnih.govuliege.beepa.gov.

Various synthetic routes have been explored for the preparation of xylose-based surfactants, including chemical glycosylation and enzymatic methods nih.govnih.govasianpubs.orgepa.gov. Fischer glycosylation, for instance, can be used to react xylose with fatty alcohols to form alkyl xylosides nih.gov. Enzymatic approaches, often employing lipases or glycosidases, offer a more environmentally friendly alternative for the synthesis of fatty acid esters of sugars like xylose asianpubs.orguliege.be. Studies have investigated the surface properties of these xylose-based surfactants, such as their critical micelle concentration (CMC) and surface tension reduction capabilities asianpubs.orgdnu.dp.uaepa.gov. The structure of the alkyl chain and the glycosidic linkage (alpha or beta anomer) can influence the surfactant properties nih.govdnu.dp.ua. While many studies report on D-xylose-based surfactants, the principles and synthetic strategies are transferable to the synthesis of this compound-based surfactants, allowing for the creation of a range of amphiphilic molecules with potential applications in detergents, cosmetics, and pharmaceuticals nih.govacs.org.

The functionalization of this compound for materials science extends beyond glyconanoparticles and surfactants, with potential applications in areas such as hydrogels and other functional polymers frontiersin.org. The ability to selectively modify the hydroxyl groups of this compound allows for the introduction of diverse functionalities, opening avenues for the design and synthesis of novel materials with tailored properties.

Data Table: Examples of L-Xylose/L-Xylopyranose Related Compounds and Applications

| Compound Name | PubChem CID | Related Application Area | Notes |

| L-Xylose | 95259 | Building Block, Research | Aldopentose, precursor to this compound. easychem.orgfishersci.cafishersci.ca |

| This compound | 439509 | Building Block, Research | Cyclic pyranose form of L-xylose. nih.gov |

| α-L-Xylopyranose | 444344 | Research | Specific anomer of this compound. easychem.org |

| Thiolated D-Xylose derivatives | Not specified | Glyconanoparticles | Used to functionalize gold nanoparticles. nih.govacs.org (Methodology applicable to L-Xylose) |

| Alkyl D-xylopyranoside surfactants | Not specified | Surfactants | Synthesized via chemical or enzymatic methods. nih.govnih.govasianpubs.orgdnu.dp.ua (Methodology applicable to L-Xylose) |

| O-α-L-Arabinofuranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-D-xylopyranose | Not specified | Oligosaccharide (Arabinoxylan) | Example of complex oligosaccharide structure. capes.gov.brresearchgate.net |

| Xyloglucan oligosaccharides (containing Xylp) | Not specified | Oligosaccharide (Xyloglucan) | Contain xylopyranose units, often D. mpg.dersc.orgrsc.orgnih.govoup.combiorxiv.orgnih.gov (Synthesis methods relevant) |

Computational and Theoretical Investigations of L Xylopyranose Reactivity and Conformation

Quantum Chemical Studies of L-Xylopyranose Pyrolysis Mechanisms

Quantum chemical methods are powerful tools for investigating the complex reaction mechanisms involved in the thermal decomposition of carbohydrates like xylopyranose. These studies provide molecular-level details that are often difficult to obtain experimentally, offering insights into reaction pathways, transition states, and energy profiles. The pyrolysis of xylopyranose, often studied using β-D-xylopyranose as a model, involves several competing reaction pathways, including ring-opening, ring-contraction, and dehydration reactions. fishersci.nlwikipedia.orgpfigueiredo.org

Exploration of Potential Energy Surfaces for Thermal Decomposition

Computational studies explore the potential energy surfaces (PES) to map out the energy changes that occur during chemical reactions. For the thermal decomposition of xylopyranose, this involves identifying stable molecular structures (reactants, intermediates, products) and the transition states that connect them. fishersci.nlwikipedia.orgpfigueiredo.org High-level quantum chemical calculations, such as those employing density functional theory (DFT) with various functionals (e.g., M06-2X, B3LYP) and basis sets (e.g., 6-311++G(d,p), cc-pVTZ-F12), are used to compute the energies and geometries of these species. fishersci.nlwikipedia.orgpfigueiredo.orguni.lunih.gov More advanced methods like DLPNO-CCSD(T)-F12 and composite methods (G4, CBS-QB3) are also utilized to refine electronic energies for increased accuracy. fishersci.nlwikipedia.orguni.luciteab.commycocentral.euscilit.comtcmsp-e.com

The exploration of the PES reveals the energetic feasibility of different decomposition pathways. Studies on β-D-xylopyranose, for instance, have shown that the initial thermal decomposition can proceed through ring-opening, ring-contraction, and water elimination (dehydration) reactions. fishersci.nlwikipedia.orgpfigueiredo.org The ring-opening reaction, leading to acyclic xylose, often involves a hydrogen transfer and scission of the C-O bond in the pyranose ring. citeab.commycocentral.eu Ring-contraction can lead to the formation of five-membered furan-like structures, while dehydration results in anhydroxylopyranose products. fishersci.nlwikipedia.orgpfigueiredo.org The relative energies of the transition states for these pathways determine their kinetic competitiveness at different temperatures.

Conformational Analysis of this compound and its Derivatives

The reactivity of saccharides is highly dependent on their conformation, which refers to the spatial arrangement of atoms that can be changed by rotation around single bonds. nih.govmpg.de Conformational analysis of xylopyranose and its derivatives is a critical step in understanding their reactivity. Computational methods, including semiempirical methods coupled with metadynamics simulations and DFT, are employed to explore the conformational space and identify low-energy conformers. fishersci.nlwikipedia.orguni.lunih.govmpg.denih.gov

Xylopyranose rings can exist in various chair, boat, and skew-boat conformations, with substituted hydroxyl groups adding further complexity through intramolecular hydrogen bonding networks. nih.goveasychem.org Studies on D-xylopyranose have identified numerous conformers for both the alpha and beta anomers, analyzing their free energy and enthalpy variations across a range of temperatures relevant to pyrolysis (e.g., 298-1068 K). mpg.denih.gov The relative populations of these conformers are determined by their energies and the temperature, influencing the starting points for reaction pathways. mpg.denih.gov Conformational analysis of derivatives, such as acetylated or functionalized xylopyranoses, is also performed to understand how substituents affect the preferred conformations and, consequently, the reactivity. wmo.intnih.gov

Transition State Theory Applications in Reaction Kinetics

Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate constants of elementary chemical reactions. fishersci.nlwikipedia.orguni.lunih.govciteab.commycocentral.euscilit.comtcmsp-e.comuni.lu In the context of this compound pyrolysis, TST is applied to the identified transition states on the potential energy surface to determine how fast each reaction pathway proceeds at a given temperature. fishersci.nlwikipedia.orguni.lunih.govciteab.commycocentral.euscilit.comtcmsp-e.comuni.lu

The calculation of rate constants using TST requires knowledge of the energies and vibrational frequencies of the reactants and the transition state. citeab.commycocentral.eu More advanced versions, such as multi-path canonical variational transition state theory (MP-VTST), can account for the contributions of multiple reaction pathways and the variation of the transition state with temperature. uni.lufishersci.ca These calculations provide crucial kinetic parameters, such as pre-exponential factors and activation energies, which are essential for developing comprehensive kinetic models of xylopyranose decomposition. fishersci.nlwikipedia.orguni.lunih.gov

Thermodynamic and Kinetic Parameter Determination

Computational chemistry allows for the determination of key thermodynamic and kinetic parameters that govern the reactivity of this compound. These parameters are vital for predicting reaction outcomes and developing predictive models.

Calculation of Thermochemical Properties (e.g., Enthalpies of Formation, Barrier Heights)

Quantum chemical calculations are used to compute thermochemical properties such as enthalpies of formation, free energies, and reaction barrier heights (activation enthalpies). fishersci.nlwikipedia.orgpfigueiredo.orguni.lunih.govciteab.commycocentral.euscilit.commpg.denih.govuni.lufishersci.ca The enthalpy of formation for a molecule represents the energy change when it is formed from its constituent elements in their standard states. Computational methods, often combined with experimental data through schemes like the atomization method, can provide accurate values for these properties. citeab.commycocentral.eu

Barrier heights, or activation enthalpies, represent the energy difference between the reactants and the transition state and are direct indicators of the energy required for a reaction to occur. fishersci.nlwikipedia.orguni.luciteab.commycocentral.euscilit.comuni.lufishersci.ca Studies on β-D-xylopyranose pyrolysis have calculated activation enthalpies for various initial decomposition pathways. For example, the ring-opening reaction typically exhibits lower activation enthalpies compared to ring-contraction and dehydration processes, suggesting it can be kinetically favored, particularly at lower temperatures. citeab.commycocentral.euscilit.com Finite temperature effects on these barriers are also investigated. fishersci.nlwikipedia.org

The following table presents representative calculated activation enthalpies for the initial thermal decomposition pathways of β-D-xylopyranose, often used as a model for xylopyranose behavior under pyrolysis conditions.

| Reaction Pathway | Activation Enthalpy (kcal/mol) at 0 K | Activation Enthalpy (kcal/mol) at 298 K | Activation Enthalpy (kJ/mol) at 673.15 K | Citation |

| Ring-Opening | 43.8 – 47.5 | - | 191.2 | citeab.commycocentral.euscilit.com |

| Ring-Contraction | 61.0 – 81.1 | - | - | citeab.commycocentral.euscilit.com |

| Dehydration | 61.0 – 81.1 | - | - | citeab.commycocentral.euscilit.com |

| Ring-Opening (New TS) | 46.4 | - | - | uni.lufishersci.ca |

Note: Values are approximate ranges or specific examples from cited studies using different computational methods and conditions.

The standard enthalpy of formation for β-D-xylopyranose has been calculated using the atomization method, providing a value of -218.2 kcal mol-1. citeab.commycocentral.euscilit.com

Development of Predictive Models for this compound Reactivity

Computational studies contribute to the development of predictive models for this compound reactivity. These models aim to forecast reaction rates and product distributions under different conditions without the need for extensive experimental measurements for every possible reaction scenario. citeab.com

Furthermore, researchers are developing models that can rapidly estimate key kinetic parameters, such as activation barriers, based on the structural and electronic properties of the reactants. wikipedia.org Evans–Polanyi-like (EPL) relations, for instance, have been explored to predict activation enthalpies for ring-opening, ring contraction, and elimination reactions in xylopyranoses by leveraging computationally inexpensive descriptors derived from electron density. wikipedia.org These predictive models can accelerate the development of kinetic models for complex systems involving xylopyranose, such as the pyrolysis of hemicellulose. citeab.commycocentral.euscilit.comwikipedia.org

Molecular Dynamics and Simulation Studies of this compound

Molecular dynamics (MD) and simulation studies provide valuable insights into the dynamic behavior, conformational preferences, and interactions of this compound at the atomic level. These computational approaches complement experimental data by offering detailed trajectories of molecular motion and interactions over time. Studies utilizing MD and related simulation techniques have explored various aspects of xylopyranose behavior, including its conformational analysis in different environments and its interactions with other molecules, such as ions.

Solvation Effects on this compound Conformational Equilibria

The conformational equilibrium of this compound is significantly influenced by the surrounding solvent environment. Molecular dynamics and free energy simulations have been employed to analyze the anomeric equilibrium of D-xylose (a stereoisomer of L-xylose) in aqueous solution, providing a model for understanding solvation effects in xylopyranose. These studies indicate that the free energy difference between anomers results from a balance between internal molecular forces and solvation effects acs.org. Specifically, while internal forces may favor one anomer, solvation can favor another due to differential hydrogen bonding and accessible surface area acs.org.

Research on D-xylopyranose has shown that solvent effects play a significant role in stabilizing reactants and transition states during reactions, as explored using solvation models in computational studies nih.govacs.org. The conformational preferences and anomeric equilibria of D-xylopyranose in the gas phase and solution have been investigated using MD and free energy perturbation (FEP) simulations researchgate.net. These simulations highlight the interplay between internal molecular forces and solvation forces in determining the favored anomer in different phases researchgate.net.

Hydrogen bonding analysis from MD simulations can provide a mechanistic explanation for solvation preferences, such as improved hydrogen bonding of the anomeric hydroxyl group in a particular anomer due to increased accessible surface area acs.org. Studies combining MD simulations with experimental techniques like neutron diffraction with isotopic substitution (NDIS) have been used to characterize the rotameric distribution of hydroxyl groups in D-xylopyranose in aqueous solution, further illustrating the impact of solvation on conformational details aip.org.

Computational studies have also explored the hydration of xylopyranose, investigating the interactions between xylose and water molecules using quantum chemical methods ias.ac.in. These studies have shown that water molecules can interact with xylopyranose rings through oxygen atoms and neighboring hydroxyl groups, forming cooperative sequences of hydrogen bonds ias.ac.in. The addition of water molecules to xylose does not appear to change the conformational structure of the isolated xylose ring ias.ac.in.

The conformational equilibria of xylopyranoside derivatives have also been shown to be dependent on the solvent, with different solvents favoring different chair and skew conformations researchgate.net. Intramolecular hydrogen bonding was found to be important in non-polar solvents for some substituted xylopyranosides researchgate.net.

Investigation of Ion-L-Xylopyranose Interactions

Molecular dynamics simulations are a valuable tool for investigating the interactions between ions and carbohydrates like this compound. These simulations can provide atomic-level insights into the structural changes and binding events that occur upon ion addition.

Studies involving molecular dynamics simulations have been used to analyze the effect of metal ions on the activity of enzymes that interact with xylan (B1165943), a polymer of xylose units nih.gov. For instance, simulations have revealed that metal ions like Mn2+ can induce structural changes in the active site of xylanase, potentially enlarging the substrate binding pocket and influencing enzymatic activity nih.gov. The presence of metal ions can also affect the stability of enzyme-ligand complexes, as indicated by lower Root Mean Square Deviation (RMSD) values in simulations nih.gov.

While direct studies specifically on this compound interactions with various ions using MD were not extensively detailed in the search results, research on related carbohydrates and enzymes that bind xylopyranose provides relevant insights into the types of interactions that can be investigated computationally. For example, studies on protein-carbohydrate interactions have utilized docking simulations and molecular dynamics to analyze the binding of ligands, including xylopyranose, to enzymes like xylanase researchgate.net. These studies can assess the affinities and structural fluctuations involved in such interactions researchgate.net.

Furthermore, studies on xylose isomerase, an enzyme that interacts with xylose, have highlighted the crucial role of divalent metal ions in sugar binding, ring opening, and isomerization mdpi.com. Joint X-ray and neutron diffraction studies combined with molecular simulations have investigated the roles of metal ions and hydrogen movement during the reaction catalyzed by D-xylose isomerase mdpi.com. These studies underscore the importance of metal ions in the catalytic mechanism and interaction with the sugar substrate mdpi.com.

Computational methods, including molecular dynamics, are increasingly used to study protein-carbohydrate interactions and predict binding interfaces acs.org. These methods can provide valuable information on the nature of interactions, including those involving ions, at the binding sites acs.org. For example, a calcium-dependent glucuronic acid binding site in a xylanase domain shows distinctive structural features and involves a glutamate (B1630785) residue making a bidentate link to calcium nih.gov.

Advanced Analytical Methodologies for L Xylopyranose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the structure and identifying the functional groups present in L-xylopyranose and its related compounds.

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy are routinely used to assign signals corresponding to each proton and carbon atom in the molecule, providing information about the sugar ring conformation and the configuration of hydroxyl groups. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for correlating coupled nuclei and assigning signals unequivocally. mdpi.comtandfonline.com For instance, ¹H NMR spectra can reveal the anomeric configuration based on the coupling constant of the anomeric proton (H-1). mdpi.com The values of coupling constants for protons in the sugar ring (J₂,₃, J₃,₄, and J₄,₅) can indicate the preferred conformation, such as the ⁴C₁ chair conformation in xylopyranosides. mdpi.com NMR has been used to confirm the structure of various xylopyranosides and to study the binding of xylose to proteins. mdpi.comnih.gov In the analysis of polysaccharides containing xylopyranose units, NMR helps in determining glycosidic linkages and the presence and position of substituent groups like O-acetyl or 4-O-methyl-α-D-glucuronic acid. tandfonline.comresearchgate.net

Mass Spectrometry for Structural and Linkage Analysis

Mass Spectrometry (MS) provides complementary information to NMR, particularly regarding the molecular weight and fragmentation patterns that reveal structural connectivity and the nature of substituent groups. MS is frequently coupled with chromatographic techniques for the analysis of complex mixtures containing xylopyranose or its oligosaccharides. researchgate.netnih.govpsu.edu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound derivatives. mdpi.com For oligosaccharides containing xylopyranose, tandem mass spectrometry (MS/MS) can provide fragmentation data that helps in sequencing the sugar units and identifying glycosidic linkages. researchgate.netpsu.edu While differentiating between pentose (B10789219) oligosaccharides containing D-xylopyranose or L-arabinofuranose at the non-reducing terminus solely by collisional-induced dissociation (CID) mass spectra of [M+H]⁺ and [M-H]⁻ ions can be challenging regarding ring size, comparing the intensity ratio of specific ions in high-energy CID spectra of sodium-cationized species can provide this information. nih.gov MS has been used in conjunction with GC to identify monosaccharide compositions, including the presence of D-xylose anomers, after hydrolysis of polysaccharides. pan.olsztyn.pl

Chromatographic Separation and Characterization

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and characterizing polymeric structures containing xylopyranose units.

High-Performance Liquid Chromatography for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity of this compound and determining the monosaccharide composition of hydrolyzed polysaccharides containing xylose. tcichemicals.commdpi.com HPLC can effectively separate different sugars present in a sample, allowing for their quantification. mdpi.com For example, HPLC has been used to assess the purity of β-L-Xylopyranose derivatives. glycomindsynth.com Coupled with detectors such as refractive index detectors or UV detectors (if the compound has a chromophore), HPLC provides a reliable method for both qualitative and quantitative analysis. tcichemicals.com The analysis of acid hydrolysates of mucilage by HPLC has shown D-xylose as a component along with other sugars like D-galactose, D-glucose, and D-arabinose. mdpi.com

Gel Permeation Chromatography for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers and polymeric derivatives containing xylopyranose units, such as xylans or modified xylans. pan.olsztyn.pldiva-portal.orggoogle.com GPC separates molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards (e.g., pullulans or polystyrenes), the number-average molecular weight (M̄n) and weight-average molecular weight (M̄w) of the polymer can be determined. acs.org This technique is crucial for characterizing the size and polydispersity of polymeric backbones composed of xylopyranose residues. pan.olsztyn.pldiva-portal.org GPC has been applied to characterize the molecular weight of polysaccharides from sources like Panax ginseng, which contain D-xylose as a dominating monosaccharide. pan.olsztyn.pl

Calorimetric and Thermogravimetric Analysis

Calorimetric and thermogravimetric techniques provide insights into the thermal properties of this compound, including melting behavior, thermal transitions, and decomposition characteristics.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of this compound, such as melting and glass transitions. mdpi.comresearchgate.netacs.orgresearchgate.net DSC measures the heat flow to a sample as a function of temperature. Studies on xylose enantiomers (α-D-xylopyranose and α-L-xylopyranose) using conventional DSC and StepScan DSC have investigated their melting behavior. researchgate.netacs.orgresearchgate.netakjournals.com The melting of xylose can be anomalous, involving partial thermal decomposition and mutarotation. researchgate.netresearchgate.netakjournals.com The melting points can be influenced by the determination method, origin, and quality of the samples. researchgate.netresearchgate.netakjournals.com DSC can also be used to assess the purity of crystalline samples based on the van't Hoff equation. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.netresearchgate.netakjournals.commdpi.comnih.gov TGA can identify the temperatures at which decomposition occurs and the mass loss associated with the release of volatile products. researchgate.netresearchgate.netakjournals.commdpi.com Combined TGA-FTIR analysis can identify the evolved gases during decomposition, such as H₂O, CO₂, and furans in the case of xylose. researchgate.netresearchgate.netakjournals.com The decomposition of xylose samples has been observed to occur in multiple steps. researchgate.netresearchgate.netakjournals.com TGA is also used in the characterization of polysaccharides like xylan (B1165943), which is composed of D-xylopyranose units, to understand their thermal degradation behavior. mdpi.com The decomposition of L-xylose has been noted to start at slightly higher temperatures than that of D-xylose. researchgate.netresearchgate.netakjournals.com TGA can simulate the thermal degradation behavior under conditions relevant to processes like fast pyrolysis. nih.gov

Differential Scanning Calorimetry for Thermal Behavior Assessment

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique employed to study the melting behavior and other thermal transitions of crystalline and amorphous materials, including sugars like this compound. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Studies utilizing DSC, including conventional and StepScan DSC methods, have been applied to investigate the melting behavior of xylose, encompassing the α-L-xylopyranose form researchgate.netakjournals.comresearchgate.netcore.ac.uk. These studies have shown that the melting of xylose is complex and can be considered anomalous researchgate.netakjournals.comacs.org. This is attributed to the simultaneous occurrence of melting, partial thermal decomposition, and mutarotation during the heating process researchgate.netakjournals.comacs.org. Research indicates that L-xylose tends to melt at higher temperatures compared to D-xylose researchgate.netakjournals.comacs.org. The determined melting points are influenced by factors such as the measurement method, the origin of the sample, and its quality researchgate.netakjournals.comacs.org. Increasing the heating rate in DSC measurements typically shifts the initial, onset, and peak temperatures to higher values researchgate.netakjournals.com. StepScan DSC measurements have highlighted the significant kinetic component involved in the melting process researchgate.netakjournals.com.

Thermogravimetric Analysis for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This method is invaluable for assessing the thermal stability and degradation profiles of materials like this compound.

TGA has been applied to study the decomposition of xylose, including the L-isomer researchgate.netakjournals.comacs.org. The decomposition of xylose samples has been observed to occur in multiple steps, typically four researchgate.netakjournals.comacs.org. Analysis of the evolved gases during this process using techniques like TG-FTIR has identified water (H₂O), carbon dioxide (CO₂), and furans as the main gaseous products researchgate.netakjournals.comacs.org. Similar to melting behavior, the decomposition of L-xylose has been reported to commence at slightly higher temperatures than that of D-xylose researchgate.netakjournals.comacs.org. TGA provides essential data on the temperatures at which mass loss occurs and the extent of this mass change, serving as an indicator of thermal stability netzsch.com. The initial temperature of TGA measurements is also affected by the heating rate, moving to higher temperatures as the rate increases researchgate.netakjournals.com.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, which probe the interaction of polarized light with chiral molecules, are essential for understanding the stereochemical properties of this compound.

Polarimetry for Conformational and Anomeric Studies in Solution

Polarimetry is a chiroptical technique that measures the rotation of plane-polarized light as it passes through a sample containing optically active substances. The specific rotation ([α]) of a compound is a characteristic property that depends on its structure, concentration, temperature, and the wavelength of light used. For sugars like this compound, polarimetry is a powerful tool for investigating their conformational preferences and the equilibrium between different anomeric forms in solution.

In aqueous solutions, monosaccharides like xylose exist in equilibrium between their open-chain aldehyde form and various cyclic forms, primarily pyranoses (six-membered rings) and furanoses (five-membered rings). These cyclic forms exist as anomers (α and β) which differ in the configuration at the anomeric carbon. Polarimetry can be used to monitor the process of mutarotation, where the specific rotation of a freshly prepared solution changes over time until the equilibrium mixture of anomers is established.

Specific rotation values are highly sensitive to the conformation of the sugar ring and the orientation of hydroxyl groups researchgate.net. Studies involving xylopyranose derivatives and related sugars have utilized specific rotation measurements in conjunction with other techniques like NMR spectroscopy to determine anomeric configurations and preferred conformations in solution mdpi.comnih.govcdnsciencepub.com. The specific rotation of a solution containing different anomers is a weighted average of the specific rotations of each anomer present at equilibrium researchgate.net. By measuring the specific rotation, researchers can gain insights into the relative proportions of the α and β anomers of this compound in solution under different conditions, as well as the influence of substituents and environment on their conformational preferences researchgate.netnih.gov. Polarimetry serves as a sensitive method for detecting structural changes in carbohydrate solutions, including changes related to concentration and temperature researchgate.net.

Q & A

Q. What are the established methods for synthesizing L-Xylopyranose, and how can its purity be validated?

this compound is typically synthesized via chemical or enzymatic routes. Chemical synthesis often involves protecting-group strategies to control stereochemistry, such as using benzyl or acetyl groups to mask hydroxyl groups during glycosylation . Enzymatic methods leverage xylosyltransferases for stereospecific formation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm the absence of anomeric protons from impurities, while -NMR verifies the pyranose ring structure .

Q. How can researchers determine the chair conformation of this compound experimentally?

Chair conformations are analyzed using NMR spectroscopy. Coupling constants () from -NMR, particularly between axial and equatorial protons (e.g., ), indicate ring puckering. For this compound, a value < 3 Hz suggests a β-conformation with axial hydroxyl groups. X-ray crystallography provides definitive evidence by resolving bond angles and torsional strain .

Q. What techniques are recommended for characterizing the hygroscopicity of this compound?

Dynamic vapor sorption (DVS) assays measure moisture uptake under controlled humidity. Thermogravimetric analysis (TGA) quantifies weight loss due to water absorption. For lab-scale studies, samples are stored in desiccators with varying relative humidity (RH) and monitored via Karl Fischer titration for precise water content determination .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this, researchers should:

- Use chiral auxiliaries or catalysts (e.g., organocatalysts) to enforce stereocontrol.

- Optimize solvent polarity and temperature to favor specific transition states.

- Validate configurations via circular dichroism (CD) spectroscopy or X-ray diffraction . For example, a study found that using DMF as a solvent increased β-anomer formation by 20% compared to THF due to enhanced nucleophilicity .

Q. What experimental designs mitigate challenges in studying this compound’s biological activity?

Biological assays require careful consideration of solubility and stability:

- Solubility : Use co-solvents like DMSO or cyclodextrins to enhance aqueous solubility.

- Stability : Conduct time-resolved NMR or LC-MS to monitor degradation under physiological pH (e.g., 7.4) and temperature (37°C).

- Activity : Pair enzymatic inhibition assays (e.g., xylosidase inhibition) with molecular docking simulations to correlate structure-activity relationships .

Q. How should researchers address contradictory data on this compound’s thermodynamic stability?

Discrepancies may stem from variations in experimental conditions (e.g., pH, ionic strength). A systematic approach includes:

- Replicating studies under identical conditions (solvent, temperature).

- Applying density functional theory (DFT) calculations to predict stability of chair vs. boat conformations.

- Cross-validating results with isothermal titration calorimetry (ITC) to measure enthalpy changes during conformational transitions .

Q. What methodologies enable computational modeling of this compound’s interaction with proteins?

Molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) model carbohydrate-protein interactions. Key steps:

- Parameterization : Derive partial charges and torsional parameters from quantum mechanics (QM) calculations.

- Docking : Use AutoDock Vina to predict binding poses.

- Validation : Compare simulation results with surface plasmon resonance (SPR) data on binding affinities .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis?

- Document all reaction parameters (e.g., solvent purity, stirring rate).

- Use internal standards (e.g., mesitylene) in NMR for quantification.

- Adhere to FAIR data principles by sharing raw spectra and chromatograms in supplementary materials .

Q. What statistical approaches are suitable for analyzing enzymatic kinetics data involving this compound?

- Fit data to the Michaelis-Menten model using nonlinear regression (e.g., GraphPad Prism).

- Report and with 95% confidence intervals.

- Use ANOVA to compare catalytic efficiencies across enzyme variants .

Data Presentation Guidelines

Q. How should researchers present conflicting conformational data in publications?

- Use tables to compare experimental (NMR, X-ray) and computational (DFT) results.

- Highlight outliers and propose hypotheses (e.g., solvent effects on ring puckering).

- Cite prior studies with contradictory findings and discuss potential methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |